Fgfr2-IN-2

FGFR2 Kinase Inhibition Selectivity

Pan-FGFR inhibitors cause confounding off-target effects due to FGFR1/3-mediated hyperphosphatemia. FGFR2-IN-2 (Compound 38) solves this with validated selectivity. - IC50: FGFR2 = 29 nM; FGFR1 = 389 nM (13-fold); FGFR3 = 758 nM (26-fold) - Co-crystal structures available (PDB: 7OZY, 7OZB) for computational modeling - Ideal for isoform-specific oncology research and selectivity panel benchmarking

Molecular Formula C23H22N4O
Molecular Weight 370.4 g/mol
Cat. No. B12410438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr2-IN-2
Molecular FormulaC23H22N4O
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)C3=NNC4=C3C=CC(=C4)C5=CC=C(C=C5)O
InChIInChI=1S/C23H22N4O/c28-20-8-3-16(4-9-20)18-5-10-21-22(15-18)25-26-23(21)17-1-6-19(7-2-17)27-13-11-24-12-14-27/h1-10,15,24,28H,11-14H2,(H,25,26)
InChIKeyOYKIIJTXTXJYKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FGFR2-IN-2 Procurement Guide


FGFR2-IN-2 (also known as Compound 38) is a small-molecule kinase inhibitor developed through a structure-guided, fragment-based approach to selectively target the fibroblast growth factor receptor 2 (FGFR2) [1]. The compound is characterized as a selective FGFR2 antagonist with a reported molecular formula of C23H22N4O and a molecular weight of 370.45 g/mol [2]. It is primarily utilized in oncology research to study FGFR2-dependent signaling pathways in various cancers, offering a more subtype-selective tool compared to broader-spectrum pan-FGFR inhibitors [1].

Workflow FGFR2 pathway inhibition study fit
Selection Isoform-selectivity assay context
Tool Structure-guided chemical probe

FGFR2-IN-2 vs. Pan-FGFR Inhibitors


Substitution with pan-FGFR inhibitors is inappropriate due to significant differences in selectivity and the risk of confounding off-target effects. Pan-FGFR inhibitors, while effective, are often associated with toxicities such as hyperphosphatemia due to non-selective inhibition of FGFR1 and FGFR3 [1]. In contrast, FGFR2-IN-2 was specifically designed to address this issue, exhibiting a moderate but crucial selectivity profile for FGFR2 over FGFR1 and FGFR3 [1]. This differentiation is critical for experiments aiming to isolate the role of FGFR2 in disease pathology without the confounding influence of pan-FGFR inhibition. The following sections provide the specific, quantitative evidence that defines this compound's unique value proposition for scientific procurement.

This Compound
FGFR2-IN-2

Subtype-selective FGFR2 tool compound; structure-guided design for pathway-specific studies.

Potential Substitute
Pan-FGFR Inhibitor

Broader FGFR1/2/3 inhibition profile; isoform-selectivity context may not transfer.

Pan-FGFR profile may shift isoform interpretation and model-response endpoint context; selectivity mismatch can confound FGFR2-specific signaling studies.

FGFR2-IN-2 Selectivity & Structure


FGFR2 Selectivity vs. FGFR1 and FGFR3

FGFR2-IN-2 demonstrates a significant selectivity for the FGFR2 kinase domain over the closely related isoforms FGFR1 and FGFR3 in biochemical assays. The IC50 for FGFR2 is 29 nM, while it is 389 nM for FGFR1 and 758 nM for FGFR3 [1]. This results in a 13.4-fold selectivity for FGFR2 over FGFR1 and a 26.1-fold selectivity over FGFR3, establishing its use as a more subtype-specific chemical probe.

FGFR2 Selectivity
Head-to-head
FGFR2 IC50: 29 nM
vs. FGFR1 IC50 389 nM / FGFR3 IC50 758 nM
13.4× FGFR1
26.1× FGFR3
Supports isoform-selectivity assay context.
In vitro biochemical kinase assay.
FGFR2 Kinase Inhibition Selectivity Biochemical Assay

Cocrystal Structure of FGFR2-IN-2

Co-crystal structures of FGFR2-IN-2 (Compound 38) bound to the FGFR2 kinase domain have been determined by X-ray diffraction at 2.28 Å resolution (PDB ID: 7OZY, 7OZB) [1][2]. The structures reveal inhibitor-specific morphological differences in the kinase P-loop compared to other ligands, which are hypothesized to be fundamental to the observed selectivity for FGFR2 [1].

Cocrystal Structure
Supporting evidence
PDB: 7OZY, 7OZB
Distinct P-loop conformational change observed.
Reported structural basis for selectivity.
Resolution: 2.28 Å; FGFR2 kinase domain.
Structural Biology X-ray Crystallography FGFR2 Drug Design

Structure-Guided De Novo Design

FGFR2-IN-2 was not identified through broad screening but was the result of a deliberate, structure-guided de novo design process starting from an existing fragment series [1]. This methodology contrasts with the discovery of many earlier FGFR inhibitors. Iterative rounds of synthesis and biological evaluation, informed by structural data, were used to refine the compound's potency and selectivity. Subtle changes to the lead structure were shown to completely abrogate its selectivity for FGFR2, highlighting the critical nature of its specific molecular architecture [1].

De Novo Design
Class-level inference
Structure-guided fragment elaboration
Selectivity highly sensitive to structural modifications.
Context-dependent design rationale.
Qualitative SAR; data to verify in independent assays.
Medicinal Chemistry Fragment-Based Drug Design De Novo Design FGFR2

FGFR2-IN-2 Applications


FGFR2-Specific Cancer Cell Signaling

FGFR2-IN-2 is ideal for experiments designed to isolate FGFR2-dependent effects in cancer models where FGFR1 and FGFR3 may also be expressed. Its 13- to 26-fold selectivity over these isoforms [1] allows for more confident attribution of phenotypic outcomes to FGFR2 inhibition, reducing the ambiguity associated with pan-FGFR inhibitors [1].

SAR & Molecular Docking Studies

The availability of high-resolution co-crystal structures of FGFR2-IN-2 bound to its target (PDB: 7OZY, 7OZB) [1] makes this compound an excellent starting point for computational chemistry and medicinal chemistry campaigns. Researchers can use these structures to perform docking studies, design novel analogs, and validate computational models of FGFR2-ligand interactions.

Positive Control: FGFR2 Selectivity Profiling

FGFR2-IN-2 serves as a valuable reference standard in selectivity panels or kinome-wide profiling assays [1]. Its well-documented IC50 values for FGFR1, FGFR2, and FGFR3 (389, 29, and 758 nM, respectively) [1] provide a benchmark for evaluating the potency and selectivity of novel FGFR2 inhibitors under development.

Application
Selection Property
Validation Focus
FGFR2 pathway signaling studies
Isoform-selectivity assay context
FGFR2-specific endpoint interpretation
SAR & molecular docking
Validated cocrystal structure
Binding-mode conformation review
Kinase selectivity profiling
Reported FGFR panel data
Comparator assay-response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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